molecular formula C6H6O4S B1676805 m-Phenolsulfonic acid CAS No. 585-38-6

m-Phenolsulfonic acid

Cat. No. B1676805
CAS RN: 585-38-6
M. Wt: 174.18 g/mol
InChI Key: ZCLXQTGLKVQKFD-UHFFFAOYSA-N
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Description

3-hydroxybenzenesulfonic acid is an arenesulfonic acid that is phenol substituted by a sulfo group at C-3. It has a role as a metabolite. It derives from a phenol.

Scientific research applications

1. Catalyst in Esterification Processes

m-Phenolsulfonic acid-formaldehyde resin (PAFR II) is a significant advancement in catalyst technology. Developed by Haoxiang Hu et al. (2019), this robust acid resin catalyst demonstrates improved catalytic activity and stability. It's used in both batchwise and continuous-flow direct esterification processes without the need for water removal, delivering higher product yields compared to other commercial acid catalysts in continuous-flow esterification (Haoxiang Hu et al., 2019).

2. Analysis of Urinary Steroids

Phenolsulfonic acid is an essential component in the colorimetric determination of urinary steroids. As outlined by W. M. Allen (1950), it's used in various modifications for determining urinary estrogens. This method has largely replaced bioassay for studying steroid excretion and offers more valuable insights than bio-assay in many cases (W. M. Allen, 1950).

3. Synthesis of Organic and Pharmaceutical Intermediates

m-Aminophenol, an important intermediate in various industries, is synthesized using processes that involve m-phenolsulfonic acid. This synthesis, detailed by Yongjun Mao et al. (2020), is significant in producing functional dyes and dye intermediates. The method addresses challenges like waste acid and safety concerns, making it a vital advancement in organic synthesis (Yongjun Mao et al., 2020).

4. Desulfonation in Aqueous Mixtures

Research by M. Jason (1993) focuses on the desulfonation of phenolsulfonic acids in aqueous sodium hydrogen sulfate mixtures. This study is pivotal in understanding the dynamics of phenol and phenolsulfonic acids in various chemical processes (M. Jason, 1993).

5. Enhancing Power Generation in Microbial Fuel Cells

A study conducted by Jing Shen et al. (2020) explored the application of lignite activated coke in microbial fuel cells (MFC) treating high-strength phenolic wastewater. This innovation significantly improved power generation and phenol degradation, demonstrating the potential of m-phenolsulfonic acid in environmental and energy applications (Jing Shen et al., 2020).

6. Reevaluation of Phenol-Sulfuric Acid Reaction in Hexose and Pentose Estimation

P. Rao and T. N. Pattabiraman (1989) reevaluated the phenol-sulfuric acid reaction, crucial in the estimation of hexoses and pentoses. Their modified method overcomeslimitations of the conventional procedure, offering improved accuracy and efficiency in carbohydrate analysis (P. Rao & T. N. Pattabiraman, 1989).

7. Electroplating Applications

The addition of phenolsulfonic acid in copper plating electrolytes was studied by Н С Ивченко and Ольга Владимировна Немыкина (2017). Their research revealed that phenolsulfonic acid enhances the quality of copper coatings, producing fine-grained, dense, and slightly shiny precipitates. This finding is significant for the electroplating industry (Н С Ивченко & Ольга Владимировна Немыкина, 2017).

8. Genotoxicity Assessment in Dental Antiseptics

F. Hamaguchi and T. Tsutsui (2000) assessed the genotoxicity of dental antiseptics, including p-phenolsulfonic acid. Their study, which involved unscheduled DNA synthesis in Syrian hamster embryo cells, provides crucial insights into the safety of these compounds in dental applications (F. Hamaguchi & T. Tsutsui, 2000).

9. Production of Valuable Esters

Yohan Kim et al. (2015) demonstrated the use of phenolsulfonic acid–formaldehyde resins as catalysts in the esterification of fatty acids. Their method, which does not require solvents or water removal, shows the resin's potential in producing valuable esters, crucial in various industrial applications (Yohan Kim et al., 2015).

10. Destruction of 4-Phenolsulfonic Acid in Water

Research by Haiming Yang et al. (2013) on the destruction of 4-phenolsulfonic acid in water using anodic contact glow discharge electrolysis provides valuable insights into environmental remediation. Their findings are crucial in understanding the degradation pathways and kinetics of phenolsulfonic acid in aquatic environments (Haiming Yang et al., 2013).

properties

IUPAC Name

3-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXQTGLKVQKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060406
Record name m-Phenolsulfonic acid
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Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Phenolsulfonic acid

CAS RN

585-38-6
Record name 3-Hydroxybenzenesulfonic acid
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Record name m-Phenolsulfonic acid
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Record name m-Phenolsulfonic acid
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Record name m-Phenolsulfonic acid
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Record name m-hydroxybenzenesulphonic acid
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Record name M-PHENOLSULFONIC ACID
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Synthesis routes and methods

Procedure details

The synthesis of HIV protease inhibitor UIC-98-056 with hydroxyethylene and hydroxyethylamine isosteres is outlined in FIG. 3. The known lactone 1 was converted to acid 2 by lithium hydroxide mediated hydrolysis followed by protection of the alcohol functionality as tert-butyldimethylsilyl ether (Ghosh et al., 1998, Synthesis, 937 (Review); Ghosh et al., 1991, J. Org. Chem. 56:6500; Evens et al., 1985). The previously described (Ghosh et al., 1992, J. Chem. Soc., Chem. Co., 273; Ghosh et al., 1998, Synthesis, 937 (Review)) azido epoxide 3 was reacted with isobutylamine in 2-propanol at 80° C. for 4 h and the resulting azidoalcohol was treated with m-tetrahydropyranyloxybenzenesulfonyl chloride 4 (Metanilic acid was diazotized at 0° C. and the resulting salt was boiled with water to obtain 3-hydroxybenzene sulfonic acid which was then treated with thionyl chloride/catalytic DMF/reflux to obtain sulfonyl chloride. The hydroxy group of the resulting 3-hydroxybenzene sulfonyl chloride was protected as THP ether by treating with DHP/catalytic PPTS in methylene chloride to get 4 as an oil.) in the presence of aqueous NaHCO3 to provide the sulfonamide derivative 5. The azide functionality of 5 was hydrogenated over 10% Pd—C in methanol to afford the corresponding amine which was coupled with the acid 2 in the presence of 1-[3-dimethylaminopropyl]-3-ethylcarodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to afford the amide 6. Removal of the BOC group by treatment with aqueous hydrochloric acid and alkoxycarbonylation of the resulting amine with the known (Ghosh et al., 1993a) mixed active carbonate 7 in methylene chloride in the presence of 3 equivalents of triethylamine (Et3N) 23° C. for 12 h afforded the inhibitor 8 (UIC-98-056).
[Compound]
Name
hydroxyethylene and hydroxyethylamine
Quantity
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reactant
Reaction Step One
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Reaction Step Two
[Compound]
Name
lactone
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reactant
Reaction Step Three
[Compound]
Name
acid 2
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0 (± 1) mol
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reactant
Reaction Step Four
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reactant
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[Compound]
Name
alcohol
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reactant
Reaction Step Six
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reactant
Reaction Step Seven
[Compound]
Name
azido epoxide
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0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
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reactant
Reaction Step Nine
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0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
azidoalcohol
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0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
m-tetrahydropyranyloxybenzenesulfonyl chloride
Quantity
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reactant
Reaction Step Ten
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0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Hu, H Ota, H Baek, K Shinohara, T Mase… - Organic …, 2019 - ACS Publications
… Herein, we describe the development of a more active and reusable second-generation m-phenolsulfonic acid–formaldehyde resin catalyst (PAFR II) (1) (Scheme 1, bottom) and its …
Number of citations: 19 pubs.acs.org
Y Uozumi, Y Sugiyama - Synfacts, 2020 - thieme-connect.com
Significance: A second-generation m-phenolsulfonic acid–formaldehyde resin catalyst (PAFR II) was prepared by condensation of sodium 3-hydroxybenzenesulfonate with …
Number of citations: 0 www.thieme-connect.com
GO Doak - Journal of the American Chemical Society, 1940 - ACS Publications
The projected series of 2, 5-dimethoxyphenyl-alkyl-and alkanolamines has been completed by the preparation of the alkanolamines,¡¡ 3-(2, 5-di-methoxyphenyl)-ß-hydroxye thy lamine …
Number of citations: 20 pubs.acs.org
Y KosuGI - Analytical sciences, 1989 - Springer
The sulfur-33 nuclear magnetic resonance (NMR) spectra of thirteen kinds of benzenesulfonates have been obtained. Their chemical shifts varied qualitatively with the substitutent …
Number of citations: 9 link.springer.com
SP Kamble, SB Sawant… - Industrial & engineering …, 2003 - ACS Publications
… During the photocatalytic degradation of benzenesulfonic acid, a very negligible amount of m-phenolsulfonic acid was formed. It is known that the aromatic ring yields at the most tri-…
Number of citations: 79 pubs.acs.org
RK Main, CLA Schmidt - The Journal of General Physiology, 1935 - ncbi.nlm.nih.gov
A study of the mode of combination which takes place between certain amino acids, proteins, various carboxylic acids, and certain sulfonic acids and manganous ions to form …
Number of citations: 23 www.ncbi.nlm.nih.gov
GO Doak, H Eagle, HG Steinman - Journal of the American …, 1940 - ACS Publications
The method of Scheller for the preparation of arsonic acids by an alcoholic Bart reaction has been tried with a series of aromatic amines. With sulfamido-, carboxy-, or nitro-substituted …
Number of citations: 22 pubs.acs.org
F Wakayama, R Ito, K Park, M Ishida… - Bulletin of the …, 2021 - journal.csj.jp
… The same group recently developed an m-phenolsulfonic acid–formaldehyde resin for esterification, which exhibited favorable reusability due to improved stability. Modified silica-…
Number of citations: 5 www.journal.csj.jp
JB Cohen - 1965 - thesis.library.caltech.edu
A study was conducted of the degradation of benzene-, p-toluene-, and alkylbenzenesulfonates under the action of ionizing radiation from a 3400 curie, Cobalt-60 irradiator. Effects of …
Number of citations: 1 thesis.library.caltech.edu
Y KosUGI - Analytical sciences, 1988 - Springer
Carbon-13 NMR spectra of a number of m- and p-substituted benzenesulfonic acids in basic deuterium oxide solutions have been obtained. Simple additivity rules for chemical shifts …
Number of citations: 7 link.springer.com

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